molecular formula C8H6F2O2 B13906504 2,3-Difluoro-5-methoxybenzaldehyde

2,3-Difluoro-5-methoxybenzaldehyde

Cat. No.: B13906504
M. Wt: 172.13 g/mol
InChI Key: WLFKEKBXGRXOKK-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a methoxy group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-5-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 5-methoxybenzaldehyde. The reaction typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include nitration, reduction, and subsequent fluorination steps to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxybenzaldehyde: Similar structure but with only one fluorine atom.

    3,5-Difluoro-2-methoxybenzaldehyde: Fluorine atoms at different positions.

    2,3-Difluoro-4-methoxybenzaldehyde: Methoxy group at a different position.

Uniqueness

2,3-Difluoro-5-methoxybenzaldehyde is unique due to the specific positioning of the fluorine atoms and methoxy group, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

IUPAC Name

2,3-difluoro-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6F2O2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3

InChI Key

WLFKEKBXGRXOKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)F)C=O

Origin of Product

United States

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